2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline
Description
Properties
IUPAC Name |
[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c30-23(21-15-24-18-8-4-5-9-19(18)27-21)29-12-10-28(11-13-29)22-14-20(25-16-26-22)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKCNRECASQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their coupling under specific conditions. For instance, the pyrimidine and quinoxaline derivatives can be synthesized through cyclization reactions, while the piperazine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Medicine
Medically, this compound is investigated for its therapeutic potential. It may exhibit anti-cancer, anti-inflammatory, or neuroprotective properties, making it a promising candidate for further drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its complex structure allows for the fine-tuning of material characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer and Antimicrobial Piperazinylquinoxalines
Several piperazinyl-substituted quinoxalines demonstrate dual anticancer and antimicrobial activity. For example:
- 7-Bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline (Compound 12) exhibited potent activity against HepG2, HCT116, and MCF-7 cancer cell lines (IC₅₀: 1.2–2.8 µM) and antimicrobial effects against S. aureus and E. coli .
- 2-(Piperazin-1-yl)-3-(4-bromophenylsulfonyl)quinoxaline showed PI3Kα inhibition (IC₅₀: 40 nM), comparable to LY294002 (IC₅₀: 1.4 µM), but lacked antimicrobial activity .
Structural Insights :
- The presence of a bromine atom in Compound 12 enhances DNA intercalation and TopoII inhibition, contributing to its dual activity .
- Sulfonyl groups (e.g., in 2-(4-(methylsulfonyl)piperazin-1-yl) derivatives) improve PI3Kα binding but reduce antimicrobial potency due to steric hindrance .
PI3K Inhibitors
Piperazinylquinoxalines with sulfonyl or carbonyl substituents demonstrate nanomolar PI3Kα inhibition:
| Compound | IC₅₀ (PI3Kα) | Reference |
|---|---|---|
| 2-(4-(Methylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline | 24 nM | |
| LY294002 (Control) | 1.4 µM |
Antipsychotic Agents
Piperazinylquinoxalines with thiazole substituents, such as 4-{4-[2-(4-(2-substituted quinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles, showed antipsychotic activity exceeding Risperidone in animal models. Key structural determinants include:
- Electron-withdrawing groups (e.g., Cl at position 2 of quinoxaline) enhance dopamine D₂ receptor antagonism .
- Methoxy groups improve blood-brain barrier penetration but reduce metabolic stability .
In contrast, the target compound’s pyrimidine moiety may limit CNS penetration due to higher polarity.
Efflux Pump Inhibitors (EPIs)
Pyrrolo[1,2-a]quinoxaline derivatives (e.g., 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline) inhibit bacterial NorA efflux pumps. Methoxy or chloro substituents at positions 7/8 enhance EPI activity, while piperidine groups reduce it compared to pyrrolidine . The target compound’s piperazine-pyrimidine scaffold lacks the thioether linkage critical for EPI activity, suggesting divergent applications.
Key Research Findings and Trends
Substituent Effects :
- Ligand Efficiency: Piperazinylquinoxalines exhibit moderate binding efficiency indices (BEI: 15–20), suggesting room for optimization via reduced molecular weight or enhanced hydrogen bonding .
Therapeutic Trade-offs :
Compounds with dual anticancer/antimicrobial activity (e.g., Compound 12 ) often sacrifice potency in one area compared to specialized agents .
Biological Activity
The compound 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR) based on available literature.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.39 g/mol
- IUPAC Name : this compound
This compound features a quinoxaline core linked to a piperazine moiety, which is further substituted with a pyrimidine ring. Such structural characteristics are crucial for its biological activity.
Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For instance, analogues have shown potent inhibitory effects against the chikungunya virus (CHIKV), with selectivity indices indicating low cytotoxicity and high antiviral efficacy. The optimization of these compounds led to improved activity profiles, suggesting that modifications in the piperazine and pyrimidine moieties can enhance their antiviral potency .
The mechanism by which these compounds exert their antiviral effects often involves the inhibition of viral replication through various pathways. For example, the presence of the piperazine ring is associated with enhanced interaction with viral proteins, potentially disrupting their function or assembly. Additionally, structural modifications that increase lipophilicity have been linked to improved membrane permeability, facilitating better access to intracellular targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for the development of more effective derivatives of this compound. Key findings from SAR studies include:
- Piperazine Linker : The choice of piperazine as a linker has proven beneficial for achieving potent antiviral activity.
- Substituent Variation : Substituting different groups on the pyrimidine ring can significantly alter biological activity. For instance, replacing certain hydrogen atoms with halogens or alkyl groups has shown to enhance activity against specific viral strains .
- Quinoxaline Core Modifications : Alterations in the quinoxaline structure itself can also lead to variations in activity, with certain substitutions improving binding affinity to viral targets.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Chikungunya Virus Inhibition : A study identified a derivative with an EC50 value of 8.68 μM against CHIKV, demonstrating significant antiviral activity while maintaining a CC50 (cytotoxic concentration) of 122 μM, resulting in a selectivity index of 14.2 .
- Broad-Spectrum Antiviral Activity : Optimized variants have shown broad-spectrum activity against multiple strains of CHIKV, indicating potential for therapeutic application beyond a single viral target .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-[4-(6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]quinoxaline with high purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the piperazine-carbonyl group to the quinoxaline core and subsequent functionalization of the pyrimidine ring. Critical parameters include:
- Reaction conditions: Optimize temperature (e.g., 80–120°C for amide bond formation) and solvent choice (polar aprotic solvents like DMF or DMSO enhance reactivity) .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product .
- Characterization: Confirm purity via HPLC (>95%) and structural integrity using /-NMR, IR (amide C=O stretch ~1650 cm), and high-resolution mass spectrometry .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer:
- Spectral analysis:
- -NMR: Verify integration ratios for aromatic protons (quinoxaline and pyrimidine rings) and piperazine methylene groups.
- -NMR: Identify carbonyl carbons (~170 ppm) and aromatic carbons (120–150 ppm) .
- Mass spectrometry: Compare observed molecular ion ([M+H]) with theoretical mass (e.g., 426.48 g/mol for CHNO) .
- IR spectroscopy: Detect characteristic bands for amide (1650 cm) and aromatic C-H stretches (3050–3100 cm) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer:
- In vitro assays: Screen for cytotoxicity (e.g., MTT assay in cancer cell lines), antimicrobial activity (MIC against Gram+/Gram- bacteria), or kinase inhibition (ATP-binding assays).
- Dose-response curves: Use concentrations spanning 0.1–100 µM to determine IC values .
- Control compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to benchmark activity .
Advanced Research Questions
Q. How can computational strategies predict reaction pathways for novel derivatives of this compound?
- Methodological Answer:
- Quantum chemical calculations: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for amide coupling or heterocyclic functionalization .
- Reaction path search tools: Apply software like GRRM or AutoMeKin to explore intermediates and byproducts, reducing trial-and-error experimentation .
- Machine learning: Train models on existing reaction databases to predict optimal solvents, catalysts, or temperatures for novel derivatives .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer:
- Assay standardization: Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times (24–72 hours), and serum concentrations in cell-based assays .
- Orthogonal validation: Confirm hits using surface plasmon resonance (SPR) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Meta-analysis: Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and antimicrobial activity) .
Q. What strategies optimize reaction yields in multi-step syntheses of derivatives?
- Methodological Answer:
- Design of Experiments (DOE): Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify critical factors .
- In situ monitoring: Use HPLC or UPLC to track intermediate formation and adjust reaction times dynamically .
- Protecting groups: Temporarily block reactive sites (e.g., piperazine amines with Boc groups) to prevent side reactions during pyrimidine functionalization .
Q. How can the mechanism of action against specific biological targets be elucidated?
- Methodological Answer:
- Molecular docking: Simulate binding poses with target proteins (e.g., kinases or DNA topoisomerases) using software like AutoDock or Schrödinger .
- Mutagenesis studies: Introduce point mutations in target proteins (e.g., ATP-binding pocket residues) to validate predicted interaction sites .
- Cellular thermal shift assay (CETSA): Measure target engagement in live cells by quantifying protein stability shifts upon compound treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
